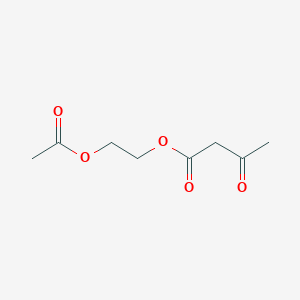

3-Oxobutanoic acid 2-(acetyloxy)ethyl ester

Descripción general

Descripción

Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester is an organic compound with the chemical formula C8H12O4. It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and food industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester typically involves the esterification of 3-oxobutanoic acid with 2-(acetyloxy)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester involves the same esterification process but is carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines and alcohols, often under acidic or basic conditions

Major Products

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 3-Oxobutanoic acid 2-(acetyloxy)ethyl ester serves as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to yield corresponding carboxylic acids.

- Reduction : Capable of being reduced to form alcohols.

- Substitution Reactions : Engages in nucleophilic substitution to produce different esters or amides.

Biology

Research into the biological applications of this compound has revealed its potential effects on metabolic pathways. Studies suggest that it may act as a substrate for enzymatic reactions, leading to the formation of metabolites that influence cellular processes. The exploration of its role in metabolic pathways is ongoing, with implications for understanding various biochemical mechanisms .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties. Its derivatives have shown promise in the development of pharmaceuticals, particularly as precursors in drug synthesis. Notable studies include:

- Investigations into its anti-inflammatory properties.

- Research on its potential use in treating metabolic disorders.

The compound's ability to modify biological activity makes it a candidate for further pharmacological studies .

Industry

This compound finds applications in the production of flavors and fragrances due to its fruity odor. Additionally, it is utilized in manufacturing various industrial chemicals, showcasing its versatility beyond laboratory settings .

Case Studies and Research Findings

- Therapeutic Potential : A study published in Drug Research explored the synthesis of derivatives from this compound and their biological activity against inflammation. Results indicated significant anti-inflammatory effects in vitro .

- Synthetic Pathways : Research conducted by Meyer et al. demonstrated efficient synthetic routes for producing this compound and highlighted its utility as an intermediate in organic synthesis .

- Flavoring Agent Development : An industry report detailed the application of this compound in flavoring formulations, emphasizing its sensory properties that enhance food products.

Mecanismo De Acción

The mechanism of action of Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Butanoic acid, 3-oxo-, butyl ester: Similar in structure but with a butyl group instead of the 2-(acetyloxy)ethyl group.

Ethyl acetoacetate:

Butanoic acid, 2-ethyl-3-oxo-, ethyl ester: Similar but with an ethyl group at the 2-position.

Uniqueness

Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired.

Actividad Biológica

3-Oxobutanoic acid 2-(acetyloxy)ethyl ester, also known by its CAS number 34500-18-0, is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHO

- Molecular Weight : 188.178 g/mol

- Density : 1.142 g/cm³

- Boiling Point : 258.5 °C at 760 mmHg

- Flash Point : 108.8 °C

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Inhibition of Prostaglandin Synthesis : Similar to other compounds derived from salicylic acid, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through the disruption of bacterial cell membranes or inhibition of DNA synthesis .

Biological Activities

Research indicates several biological activities associated with this compound:

- Anti-inflammatory Effects : The inhibition of prostaglandin synthesis can result in decreased inflammation, making it a candidate for treating inflammatory conditions.

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, indicating potential for use in treating infections.

- Anticancer Potential : In vitro studies have demonstrated cytotoxic effects against human epithelial colorectal carcinoma (Caco-2) cells, suggesting a possible role in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

In Vitro Cytotoxicity Study :

- Objective : To evaluate the cytotoxic effects on Caco-2 cells.

- Findings : The compound exhibited significant cytotoxicity at varying concentrations, indicating potential as an anticancer agent.

-

Antimicrobial Efficacy Assessment :

- Methodology : Tested against a panel of bacterial strains.

- Results : Demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.

-

Inflammation Model Study :

- Design : Utilized an animal model to assess anti-inflammatory effects.

- : The compound significantly reduced inflammation markers compared to control groups.

Data Table of Biological Activities

Propiedades

IUPAC Name |

2-acetyloxyethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-6(9)5-8(11)13-4-3-12-7(2)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAVSCAXDJMZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188063 | |

| Record name | Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34500-18-0 | |

| Record name | Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034500180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.